molecular formula C8H10ClNS B1351489 2-(5-Chloro-2-thienyl)pyrrolidine CAS No. 524674-42-8

2-(5-Chloro-2-thienyl)pyrrolidine

Cat. No.: B1351489
CAS No.: 524674-42-8
M. Wt: 187.69 g/mol
InChI Key: XMSYAIXTGCQRQX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)pyrrolidine is a chemical compound with the molecular formula C8H10ClNS It is a heterocyclic compound containing a pyrrolidine ring substituted with a 5-chloro-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)pyrrolidine typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chloro-2-thienyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-thienyl)pyrrolidine: Similar structure with a bromo group instead of a chloro group.

    2-(5-Methyl-2-thienyl)pyrrolidine: Contains a methyl group instead of a chloro group.

    2-(5-Nitro-2-thienyl)pyrrolidine: Contains a nitro group instead of a chloro group.

Uniqueness

2-(5-Chloro-2-thienyl)pyrrolidine is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYAIXTGCQRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401766
Record name 2-(5-CHLORO-2-THIENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-42-8
Record name 2-(5-CHLORO-2-THIENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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